5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide
CAS No.:
Cat. No.: VC14785901
Molecular Formula: C14H13N5O2S2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N5O2S2 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H13N5O2S2/c1-8-5-9(2)17-13(16-8)22-6-10-3-4-11(21-10)12(20)18-14-19-15-7-23-14/h3-5,7H,6H2,1-2H3,(H,18,19,20) |
| Standard InChI Key | SDBDITCBYMYJJK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=CS3)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
A furan ring at position 2, functionalized with a carboxamide group.
-
A 1,3,4-thiadiazole moiety linked to the carboxamide nitrogen.
-
A 4,6-dimethylpyrimidine group connected via a sulfanylmethyl bridge to the furan ring.
This configuration enables diverse electronic interactions, including π-π stacking, hydrogen bonding, and sulfur-mediated nucleophilic reactivity. The pyrimidine and thiadiazole rings contribute aromatic stability, while the furan ring’s electron-rich nature facilitates electrophilic substitutions.
Physicochemical Profile
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₅O₂S₂ |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 5-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=CS3)C |
| PubChem CID | 71707614 |
The compound’s solubility is enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO), while its logP value (~2.1) suggests moderate lipophilicity, favoring membrane permeability.
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves sequential reactions to assemble the heterocyclic components:
-
Furan-2-carboxylic Acid Derivatization: Activation of the carboxylic acid group using thionyl chloride, followed by coupling with 1,3,4-thiadiazol-2-amine to form the carboxamide.
-
Sulfanylmethyl Bridge Formation: Reaction of 4,6-dimethylpyrimidine-2-thiol with chloromethylfuran under basic conditions (e.g., K₂CO₃ in DMF).
Reaction Optimization
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | 60–80°C | Enhances nucleophilic substitution |
| Solvent | DMSO or Ethanol | Improves reactant solubility |
| Catalyst | Triethylamine | Neutralizes HCl byproducts |
Side reactions, such as over-alkylation of the pyrimidine thiol, are mitigated by controlled stoichiometry and stepwise purification via column chromatography.
Comparative Structural Analogues
Analogue Efficacy
The compound’s unique sulfanylmethyl bridge confers superior activity compared to analogues:
| Analogue | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 5-Methyl-N-(thiazol-2-yl)furan-2-carboxamide | 64–128 | 45–60 |
| Pyrimidine-free derivative | >256 | >100 |
The pyrimidine-thiadiazole synergy enhances target affinity and metabolic stability.
Future Research Directions
Pharmacokinetic Studies
-
ADME Profiling: Evaluate oral bioavailability and blood-brain barrier penetration.
-
Metabolite Identification: LC-MS/MS analysis to detect sulfur oxidation products.
Formulation Development
-
Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers to enhance solubility.
-
Topical Gels: For localized anti-inflammatory applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume